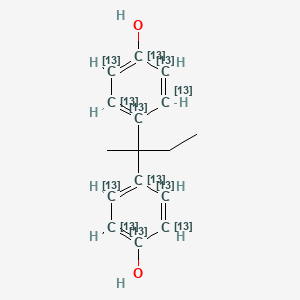![molecular formula C26H23ClN2O2 B13854372 4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate is a complex organic compound with a unique structure that includes a benzoate group, a piperidine ring, and a chlorinated benzo cyclohepta pyridine moiety
Preparation Methods
The synthesis of 4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzo cyclohepta pyridine core: This can be achieved through a Grignard reaction involving a chlorinated benzene derivative and a cycloheptanone derivative.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzo cyclohepta pyridine core.
Benzoate esterification: The final step involves esterification with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Chemical Reactions Analysis
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to histamine receptors, thereby blocking the action of histamine and reducing allergic reactions . Additionally, it may interact with other cellular pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate can be compared with similar compounds such as:
Properties
Molecular Formula |
C26H23ClN2O2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl] benzoate |
InChI |
InChI=1S/C26H23ClN2O2/c27-22-10-11-23-21(17-22)9-8-19-7-4-14-28-25(19)24(23)18-12-15-29(16-13-18)31-26(30)20-5-2-1-3-6-20/h1-7,10-11,14,17H,8-9,12-13,15-16H2 |
InChI Key |
AHWJZZPNLMYEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)OC(=O)C4=CC=CC=C4)C5=C1C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


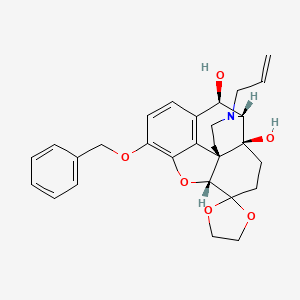
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
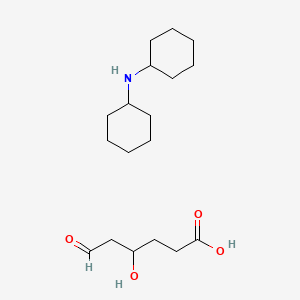
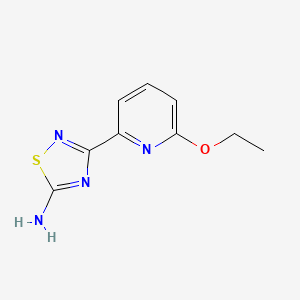


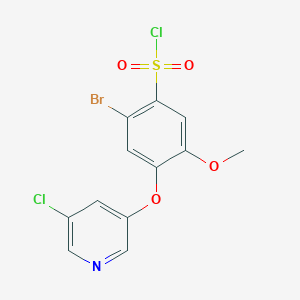
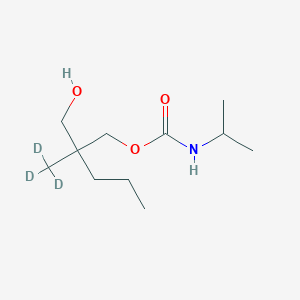
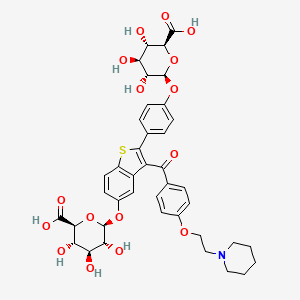
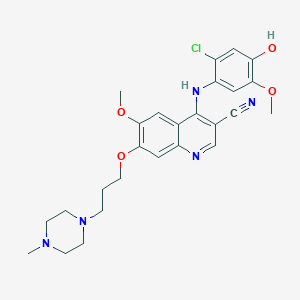

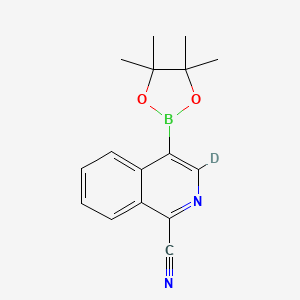
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
